molecular formula C7H8BrNO3S B13521468 5-Bromo-2-hydroxybenzenemethanesulfonamide

5-Bromo-2-hydroxybenzenemethanesulfonamide

Katalognummer: B13521468
Molekulargewicht: 266.11 g/mol
InChI-Schlüssel: UHDXBEFBHGMCHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-hydroxybenzenemethanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxybenzenemethanesulfonamide typically involves the bromination of 2-hydroxybenzenemethanesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-hydroxybenzenemethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of 5-substituted-2-hydroxybenzenemethanesulfonamide derivatives.

    Oxidation Reactions: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

    Reduction Reactions: Formation of this compound amines.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-hydroxybenzenemethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-hydroxybenzenemethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. The bromine atom and hydroxyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact molecular pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonamide
  • 5-Bromo-2-methylbenzenesulfonamide
  • 5-Bromo-2-aryl benzimidazoles

Uniqueness

5-Bromo-2-hydroxybenzenemethanesulfonamide is unique due to the presence of both the bromine atom and the hydroxyl group in the benzene ring. This combination enhances its reactivity and potential applications compared to other similar compounds. The hydroxyl group provides additional sites for chemical modification, making it a versatile intermediate for the synthesis of various derivatives.

Eigenschaften

Molekularformel

C7H8BrNO3S

Molekulargewicht

266.11 g/mol

IUPAC-Name

(5-bromo-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3,10H,4H2,(H2,9,11,12)

InChI-Schlüssel

UHDXBEFBHGMCHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)CS(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.